molecular formula C15H15ClN2O4 B12693172 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline CAS No. 94313-75-4

3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline

Cat. No.: B12693172
CAS No.: 94313-75-4
M. Wt: 322.74 g/mol
InChI Key: SAXSJUKXNJYCBO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitro group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to introduce the nitro group. This is followed by the etherification of the nitrophenol with 2-methoxy-N,N-dimethylaniline under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield phenol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 3-(4-Chlorophenoxy)-2-amino-N,N-dimethyl-4-nitroaniline.

    Substitution: Various substituted aniline derivatives.

    Hydrolysis: Phenol derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications.

Properties

CAS No.

94313-75-4

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C15H15ClN2O4/c1-17(2)12-8-9-13(18(19)20)15(14(12)21-3)22-11-6-4-10(16)5-7-11/h4-9H,1-3H3

InChI Key

SAXSJUKXNJYCBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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